N-(3-chloro-4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(3-chloro-4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to a substituted phenyl group via a butanamide chain. This compound is structurally distinct due to the combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C17H17ClN4O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C17H17ClN4O2/c1-24-14-9-8-12(11-13(14)18)19-17(23)7-4-6-16-21-20-15-5-2-3-10-22(15)16/h2-3,5,8-11H,4,6-7H2,1H3,(H,19,23) |
InChI Key |
YRZKOOHZLNFCIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps:
Formation of the Triazolopyridine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyridine ring. Common reagents include hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Chlorinated Methoxyphenyl Group: This step involves the substitution reaction where the chlorinated methoxyphenyl group is attached to the triazolopyridine core, often using nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazolopyridine ring or the amide bond, potentially leading to ring-opened products or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or ring-opened products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-(3-chloro-4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide exhibits notable cytotoxicity against various cancer cell lines. Compounds with similar structural features have demonstrated the ability to inhibit key proteins involved in cell proliferation and survival pathways. The triazole and pyridine moieties are often linked to enhanced interactions with these biological targets, suggesting that this compound may serve as a lead compound in cancer therapeutics.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole and pyridine rings | Anticancer properties |
| Similar derivatives | Piperidine and triazole structures | Anticancer effects |
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. The structural elements present in this compound suggest that it could modulate inflammatory pathways, making it a candidate for further pharmacological studies in inflammatory diseases.
Neuroprotective Effects
Emerging research indicates that compounds containing similar triazole and pyridine structures can have neuroprotective effects. This suggests that this compound could be explored for its potential in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds related to this compound:
- Cancer Cell Line Studies : Research has shown that derivatives of this compound can inhibit the growth of specific cancer cell lines by targeting apoptosis pathways.
- Inflammation Models : In vivo studies demonstrated that similar compounds reduced markers of inflammation in animal models.
- Neuroprotection Trials : Preliminary trials indicated that related compounds improved cognitive function in models of neurodegeneration.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazolopyridine moiety could play a crucial role in binding to these targets, while the chlorinated methoxyphenyl group might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolopyridine derivatives, which are widely explored for their biological activities. Below is a comparative analysis with structurally or functionally related compounds from the provided evidence and analogous literature.
Structural Analogues with Triazolopyridine Cores
- Key Differences: Triazolo Ring Position: The target compound’s [4,3-a]pyridine ring (vs. Substituent Effects: The 3-chloro-4-methoxyphenyl group in the target compound enhances lipophilicity compared to the pyridinyl-thiazole moiety in , which may improve membrane permeability but reduce aqueous solubility .
Pharmacokinetic and Binding Affinity Comparisons
Limited direct data are available for the target compound. However, inferences can be drawn from structurally related molecules:
- Triazolopyridines with Chloro Substituents (e.g., ): Chlorine atoms at aromatic positions are associated with increased binding affinity to kinases (e.g., EGFR, VEGFR) due to halogen bonding .
- Methoxy Groups: The 4-methoxy group in the target compound may reduce metabolic clearance compared to non-methoxy analogues, as seen in ’s 6-methoxy-triazolopyridazine derivative .
Research Findings and Limitations
- Gaps in Data: No direct biological or clinical data for the target compound were identified in the provided evidence. Comparisons rely on structural extrapolation from analogues.
- Therapeutic Potential: Triazolopyridines are frequently explored in oncology (e.g., kinase inhibition) and inflammation (e.g., PDE4 inhibition).
Biological Activity
N-(3-chloro-4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Structure and Properties
The compound features a triazole ring linked to a butanamide moiety, which is known to influence its biological properties. The presence of the chloro and methoxy groups on the phenyl ring is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of triazole compounds often demonstrate anticonvulsant properties. For instance, compounds with similar structural motifs have shown efficacy in seizure models like the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test .
- Anti-inflammatory Effects : Compounds containing triazole rings have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some derivatives have shown promising results in reducing inflammation in vitro and in vivo .
- Antimicrobial Activity : The triazole moiety is also associated with antimicrobial properties. Studies on related compounds have indicated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
- Receptor Modulation : The compound may act as a modulator at neurotransmitter receptors involved in seizure activity. Similar compounds have been shown to affect GABAergic and glutamatergic signaling pathways.
- Enzyme Inhibition : The inhibition of COX enzymes suggests that this compound may interfere with prostaglandin synthesis, thereby reducing inflammation and pain.
Case Studies
- Anticonvulsant Screening : A study involving a series of triazole derivatives demonstrated that certain modifications enhanced anticonvulsant efficacy compared to standard treatments like phenytoin and phenobarbital. The specific structure of this compound was included in broader screening efforts for new anticonvulsants .
- Inflammation Models : In vivo studies using formalin-induced paw edema models showed that related triazole compounds significantly reduced edema compared to controls. This suggests that this compound may possess similar anti-inflammatory properties .
Data Summary
| Biological Activity | Related Studies | Findings |
|---|---|---|
| Anticonvulsant | MES and PTZ tests | Efficacy comparable to phenytoin |
| Anti-inflammatory | COX enzyme inhibition | Significant reduction in inflammation |
| Antimicrobial | Various bacterial strains | Potential effectiveness against infections |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
